molecular formula C10H11F3N2O2 B8744802 Ethyl 1-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Ethyl 1-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Cat. No.: B8744802
M. Wt: 248.20 g/mol
InChI Key: MXWKCKHXTCYRPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C10H11F3N2O2 and its molecular weight is 248.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H11F3N2O2

Molecular Weight

248.20 g/mol

IUPAC Name

ethyl 1-cyclopropyl-3-(trifluoromethyl)pyrazole-4-carboxylate

InChI

InChI=1S/C10H11F3N2O2/c1-2-17-9(16)7-5-15(6-3-4-6)14-8(7)10(11,12)13/h5-6H,2-4H2,1H3

InChI Key

MXWKCKHXTCYRPL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(N=C1C(F)(F)F)C2CC2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Cyclopropyl boronic acid (11 g, 127 mmol), Copper acetate (17.4 g, 95.7 mmol), Pyridine (17.7 g, 223 mmol) and triethylamine (22.4 mL, 160 mmol) were added successively to a solution of ethyl 5-(trifluoromethyl)-1H-pyrazole-4-carboxylate (Preparation 100, 6.63 g, 31.9 mmol) in THF (70 mL) and the resulting mixture was allowed to stir at 60° C. for 36 hours. The reaction mixture was filtered over a celite bed and filtrate was concentrated in vacuo and diluted with EtOAc (200 mL). The organic layer was washed with 1N HCl (1×25 mL), brine (1×25 mL) and dried (Na2SO4) and evaporated in vacuo. The crude material was purified by silica gel column chromatography eluting with Hexane:EtOAc 85:15 to afford the title compound as brown solid (29%, 2.3 g).
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
17.7 g
Type
reactant
Reaction Step One
Quantity
22.4 mL
Type
reactant
Reaction Step One
Quantity
6.63 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
17.4 g
Type
catalyst
Reaction Step One
Yield
29%

Synthesis routes and methods II

Procedure details

Cyclopropyl boronic acid (11 g, 127 mmol), Copper acetate (17.4 g, 95.7 mmol), Pyridine (17.7 g, 223 mmol) and triethylamine (22.4 mL, 160 mmol) were added successively to a solution of 5-Trifluoromethyl-1H-pyrazole-4-carboxylic acid ethyl ester (Preparation 143, 6.63 g, 31.9 mmol) in THF (70 mL) and the resulting mixture was allowed to stir at 60° C. for 36 hours. The reaction mixture was filtered over a celite bed and filtrate was concentrated in vacuo and diluted with EtOAc (200 mL). The organic layer was washed with 1N HCl (1×25 mL), brine (1×25 mL) and dried (Na2SO4) and evaporated in vacuo. The crude material was purified by column chromatography on silica gel (Hexane:EtOAc 85:15) to afford the title compound as brown solid in 29% yield, 2.3 g.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
17.7 g
Type
reactant
Reaction Step One
Quantity
22.4 mL
Type
reactant
Reaction Step One
Quantity
6.63 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
17.4 g
Type
catalyst
Reaction Step One
Yield
29%

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